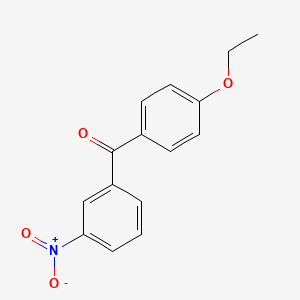![molecular formula C17H18N2O3 B5805478 2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)
2-methoxy-N-[4-(propionylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[4-(propionylamino)phenyl]benzamide, also known as MPAP, is a benzamide derivative that has been extensively studied for its potential therapeutic uses. The compound has been shown to have various biochemical and physiological effects, making it an interesting target for scientific research.
Mécanisme D'action
2-methoxy-N-[4-(propionylamino)phenyl]benzamide acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, 2-methoxy-N-[4-(propionylamino)phenyl]benzamide increases the levels of endocannabinoids in the brain, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-methoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects, including modulation of the dopaminergic system, neuroprotection, and anti-inflammatory properties. 2-methoxy-N-[4-(propionylamino)phenyl]benzamide has also been shown to increase levels of endocannabinoids, leading to pain relief, mood regulation, and appetite stimulation.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-[4-(propionylamino)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. However, the compound is also relatively unstable and requires careful handling and storage. In addition, the effects of 2-methoxy-N-[4-(propionylamino)phenyl]benzamide on the dopaminergic system can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on 2-methoxy-N-[4-(propionylamino)phenyl]benzamide. One area of interest is the potential therapeutic uses of the compound in the treatment of drug addiction and neurodegenerative disorders. Another area of interest is the development of more stable and selective FAAH inhibitors based on the structure of 2-methoxy-N-[4-(propionylamino)phenyl]benzamide. Finally, further research is needed to fully understand the complex effects of 2-methoxy-N-[4-(propionylamino)phenyl]benzamide on the dopaminergic system and endocannabinoid signaling.
Méthodes De Synthèse
2-methoxy-N-[4-(propionylamino)phenyl]benzamide can be synthesized through a multi-step process starting with 2-methoxybenzoic acid and 4-aminobenzophenone. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzophenone. The final step involves the reaction of the resulting amide with propionic anhydride to produce 2-methoxy-N-[4-(propionylamino)phenyl]benzamide.
Applications De Recherche Scientifique
2-methoxy-N-[4-(propionylamino)phenyl]benzamide has been studied for its potential therapeutic uses, particularly in the treatment of drug addiction and neurodegenerative disorders. The compound has been shown to have a modulatory effect on the dopaminergic system, which is involved in reward and motivation. 2-methoxy-N-[4-(propionylamino)phenyl]benzamide has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative disorders such as Parkinson's disease.
Propriétés
IUPAC Name |
2-methoxy-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-12-8-10-13(11-9-12)19-17(21)14-6-4-5-7-15(14)22-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLSORJJISUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(propanoylamino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)
![3-nitro-4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B5805407.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)

![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)



![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)

